molecular formula C16H15ClN6O B292267 (3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one

(3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one

Katalognummer B292267
Molekulargewicht: 342.78 g/mol
InChI-Schlüssel: AFKMZIAZMGITQZ-BKUYFWCQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one is a heterocyclic compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, which have led to its exploration as a potential drug candidate for various diseases.

Wirkmechanismus

The mechanism of action of (3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one involves its ability to bind to specific receptors in the body. This binding leads to the activation of various cellular pathways, which can result in a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
(3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one has been shown to have a range of biochemical and physiological effects. These effects include the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using (3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one in lab experiments is its ability to selectively target specific receptors, which can lead to more precise and effective results. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain applications.

Zukünftige Richtungen

There are several future directions for the study of (3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one. These include the exploration of its potential applications in the treatment of various diseases, the development of more effective synthesis methods, and the investigation of its potential toxicity and safety profile. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.

Synthesemethoden

The synthesis of (3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one involves the condensation of 4-chloroaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of hydrazine hydrate. The resulting product is then subjected to further reactions to yield the final product.

Wissenschaftliche Forschungsanwendungen

(3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, which have led to its exploration as a potential drug candidate for various diseases such as cancer, diabetes, and inflammation.

Eigenschaften

Molekularformel

C16H15ClN6O

Molekulargewicht

342.78 g/mol

IUPAC-Name

(3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C16H15ClN6O/c17-9-5-7-10(8-6-9)20-21-13-14(18)22-23-15(13)19-12-4-2-1-3-11(12)16(23)24/h5-8,20H,1-4H2,(H2,18,22)/b21-13-

InChI-Schlüssel

AFKMZIAZMGITQZ-BKUYFWCQSA-N

Isomerische SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)/C(=N\NC4=CC=C(C=C4)Cl)/C(=N3)N

SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=C(C=C4)Cl)C(=N3)N

Kanonische SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=NNC4=CC=C(C=C4)Cl)C(=N3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.